molecular formula C3H4ClN3S B1604973 5-Chloro-3-(methylthio)-1h-1,2,4-triazole CAS No. 51108-40-8

5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Cat. No. B1604973
CAS RN: 51108-40-8
M. Wt: 149.6 g/mol
InChI Key: OHSLSIPPSDHLTR-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a specialty product for proteomics research . Its molecular formula is C3H4ClN3S and has a molecular weight of 149.60 .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole is 1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3, (H,5,6,7) . The InChI key is OHSLSIPPSDHLTR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 149.6 . The compound is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Study on Corrosion Inhibition : Research has demonstrated the effectiveness of triazole derivatives as corrosion inhibitors for metals in acidic environments. Specifically, triazole derivatives exhibit excellent inhibition performance for mild steel corrosion in acidic media, with inhibition efficiencies up to 99% in certain conditions. These compounds adhere to the metal surface following Langmuir's adsorption isotherm, suggesting a strong and uniform adsorption process that protects the metal from corrosion (Lagrenée et al., 2002; Bentiss et al., 2007).

Antimicrobial Activities

Antimicrobial Applications : Synthesis and testing of triazole derivatives have shown promising results in antimicrobial applications. Novel triazole compounds have been evaluated for their efficacy against various microorganisms, indicating good to moderate activities. This highlights the potential of triazole derivatives as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Catalytic Processes

Catalytic Oxidation and Transfer Hydrogenation : The application of triazole derivatives extends into catalysis, where they are utilized in the synthesis of complexes that facilitate oxidation and transfer hydrogenation reactions. These complexes demonstrate efficiency in catalytic processes, showcasing the versatility of triazole derivatives in facilitating various chemical transformations (Saleem et al., 2013; Saleem et al., 2014).

Safety And Hazards

The safety data sheet for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole indicates that it is for R&D use only and not for medicinal, household, or other use . The document also provides first aid measures in case of inhalation, skin contact, eye contact, and ingestion .

properties

IUPAC Name

5-chloro-3-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLSIPPSDHLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308674
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(methylthio)-1h-1,2,4-triazole

CAS RN

51108-40-8
Record name 51108-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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